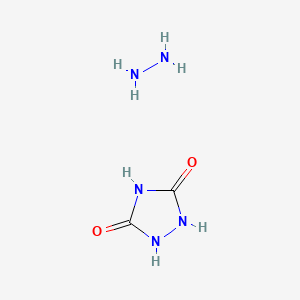
5,5'-Dimethyl-3,3'-diphenyl-4,4'-bi-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole is a compound known for its unique structural properties and potential applications in various fields. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of dimethyl and diphenyl groups enhances its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole compounds with various functional groups.
科学的研究の応用
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
類似化合物との比較
Similar Compounds
- 3,3’-Dimethyl-1,1’-diphenyl-4,4’-bi-2-pyrazoline-5,5’-dione
- 3,3’-Dimethyl-4,4’-biphenyldiamine
- 3,3’-Dimethyl-4,4’-diaminobiphenyl
Uniqueness
5,5’-Dimethyl-3,3’-diphenyl-4,4’-bi-1,2-oxazole stands out due to its unique combination of structural features, including the oxazole ring and the presence of dimethyl and diphenyl groups
特性
CAS番号 |
65018-22-6 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
5-methyl-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-13-17(19(21-23-13)15-9-5-3-6-10-15)18-14(2)24-22-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChIキー |
YNVSJPOLEDKLEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=C(ON=C3C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)
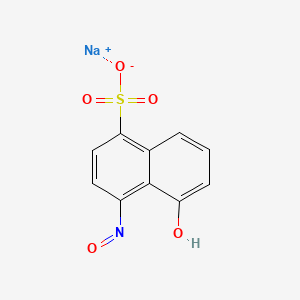

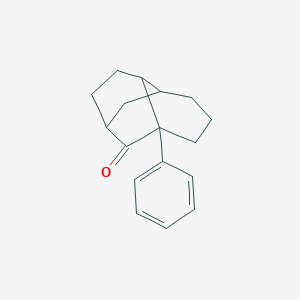
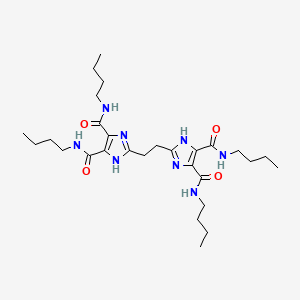

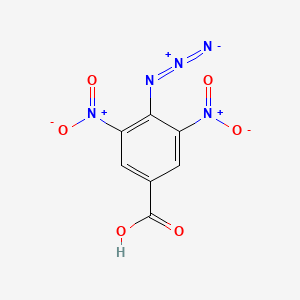
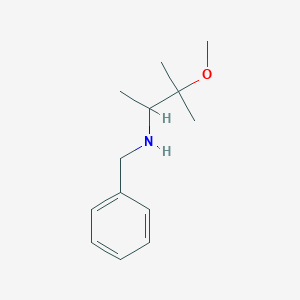

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
